1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride typically involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride. This key step is followed by debenzylation with hydrogen over palladium on carbon. This method is efficient and can be performed on a multigram scale . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Debenzylation: This reaction is typically carried out with hydrogen over palladium on carbon.
Substitution: The compound can undergo substitution reactions to form N6-substituted analogues.
Common reagents used in these reactions include sodium borohydride and palladium on carbon. The major products formed from these reactions are the reduced and debenzylated forms of the compound.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.
Industry: The compound is used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride can be compared with other similar compounds such as:
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is a piperidine derivative and is used in neurological research.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H14Cl2N2 |
---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h3,5,9H,2,4,6H2,1H3;2*1H |
InChI Key |
JNMAQJBUARBVKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.